Cas no 215453-84-2 (4-(4-Bromophenoxy)tetrahydro-2H-pyran)
4-(4-Bromophenoxy)tetrahydro-2H-pyran Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Bromophenoxy)tetrahydro-2H-pyran
- 4-(4-bromophenoxy)oxane
- AKOS013250061
- CS-0207931
- 4-(4-bromo-phenoxy)-tetrahydropyran
- KFYXVTLWTKYPLL-UHFFFAOYSA-N
- MFCD11855868
- SCHEMBL1539247
- 4-(4-bromo-phenoxy)tetrahydropyran
- BS-25425
- 1-bromo-4-(4-tetrahydropyranyloxy)benzene
- E82462
- 215453-84-2
- DTXSID10584169
- DB-366831
- 4-(4-bromophenyloxy)tetrahydropyran
- EN300-7361604
- Z1178489137
-
- MDL: MFCD11855868
- Inchi: 1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2
- InChI Key: KFYXVTLWTKYPLL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC1CCOCC1
Computed Properties
- Exact Mass: 256.01000
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 3.00690
4-(4-Bromophenoxy)tetrahydro-2H-pyran Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Bromophenoxy)tetrahydro-2H-pyran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181678-5g |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 95% | 5g |
$518 | 2021-08-05 | |
| TRC | B687413-25mg |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B687413-50mg |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B687413-100mg |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B687413-250mg |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 250mg |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | OR19497-250mg |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 250mg |
£75.00 | 2025-02-19 | ||
| Apollo Scientific | OR19497-1g |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 1g |
£164.00 | 2025-02-19 | ||
| Chemenu | CM181678-1g |
4-(4-Bromophenoxy)tetrahydro-2H-pyran |
215453-84-2 | 95%+ | 1g |
$304 | 2023-03-06 | |
| abcr | AB272450-250 mg |
4-(4-Bromophenoxy)tetrahydro-2H-pyran; 98% |
215453-84-2 | 250MG |
€200.00 | 2022-09-01 | ||
| abcr | AB272450-1 g |
4-(4-Bromophenoxy)tetrahydro-2H-pyran, 98%; . |
215453-84-2 | 98% | 1 g |
€297.00 | 2023-07-20 |
4-(4-Bromophenoxy)tetrahydro-2H-pyran Suppliers
4-(4-Bromophenoxy)tetrahydro-2H-pyran Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(4-Bromophenoxy)tetrahydro-2H-pyran
Professional Introduction to 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS No. 215453-84-2)
4-(4-Bromophenoxy)tetrahydro-2H-pyran, identified by its CAS number 215453-84-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This tetrahydropyran derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of a 4-bromophenoxy group introduces a versatile handle for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents.
The compound’s< strong>tetrahydro-2H-pyran backbone is known for its stability and compatibility with various biochemical pathways, which is a critical factor in medicinal chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this molecule, facilitating its incorporation into complex molecular architectures. The< strong>4-bromophenoxy substituent, in particular, has been extensively studied for its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems.
In the realm of drug development, 4-(4-Bromophenoxy)tetrahydro-2H-pyran has been explored as a key intermediate in the synthesis of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases. The bromine atom on the< strong>4-bromophenoxy group allows for easy manipulation via palladium-catalyzed reactions, enabling the construction of diverse pharmacophores. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and progression.
Recent research has highlighted the< strong>tetrahydro-2H-pyran scaffold as a promising pharmacokinetic enhancer due to its ability to improve solubility and metabolic stability of attached molecules. This property is particularly relevant in the design of oral bioavailability enhancers, where< strong>4-(4-Bromophenoxy)tetrahydro-2H-pyran could serve as a molecular scaffold for optimizing drug delivery systems. Additionally, its structural flexibility allows for modifications that can fine-tune binding interactions with biological targets, thereby enhancing therapeutic efficacy.
The< strong>CAS No. 215453-84-2 designation ensures traceability and consistency across different batches of this compound, which is essential for both academic research and industrial applications. Manufacturers specializing in fine chemicals have leveraged advanced purification techniques to produce high-purity grades of< strong>4-(4-Bromophenoxy)tetrahydro-2H-pyran, ensuring that researchers can conduct experiments with minimal interference from impurities. This level of quality control is critical when studying the compound’s biological activity or when scaling up for clinical trials.
The versatility of< strong>4-(4-Bromophenoxy)tetrahydro-2H-pyran extends beyond kinase inhibitors; it has also been investigated as a precursor for antimicrobial agents and antiviral compounds. The< strong>tetrahydro-2H-pyran core is known to interact favorably with enzymes and receptors, making it an attractive candidate for designing molecules that disrupt pathogenic mechanisms. For example, derivatives of this compound have shown promise in inhibiting bacterial enzymes involved in DNA replication and transcription, offering potential treatments for drug-resistant infections.
In conclusion, 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS No. 215453-84-2) represents a cornerstone in modern pharmaceutical research due to its structural features and synthetic utility. Its< strong>tetrahydro-2H-pyran backbone provides stability and solubility advantages, while the< strong>4-bromophenoxy group offers numerous possibilities for chemical modification. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play an increasingly important role in the development of next-generation therapeutics.
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